molecular formula C15H23N3O6S B6461170 2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid CAS No. 2549054-61-5

2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid

Cat. No. B6461170
CAS RN: 2549054-61-5
M. Wt: 373.4 g/mol
InChI Key: WSUIKRUCFIWBGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic methods for this compound involve intra- and intermolecular reactions. Researchers have explored hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions to construct substituted piperidines . These methods are crucial for efficient and cost-effective synthesis.

5.

Mechanism of Action

Target of Action

The primary target of the compound 2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is the metabotropic glutamate (mGlu)5 receptors . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.

Mode of Action

The compound acts as a potent and selective antagonist for mGlu5 receptors . It binds to these receptors with high affinity, blocking their activity. This interaction results in the inhibition of the receptors, thereby modulating the glutamatergic neurotransmission in the brain.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of glutamatergic neurotransmission. By acting as an antagonist at mGlu5 receptors, the compound can potentially influence neuronal excitability and synaptic plasticity .

Future Directions

: Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937

properties

IUPAC Name

2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S.C2H2O4/c1-10-9-19-13(14-10)15-12(17)7-16-5-3-11(4-6-16)8-18-2;3-1(4)2(5)6/h9,11H,3-8H2,1-2H3,(H,14,15,17);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUIKRUCFIWBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid

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